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Compound of Interest

Compound Name: 5-Bromo-8-methylquinoline

Cat. No.: B1275203 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 5-Bromo-8-methylquinoline. The information presented herein is intended to

support research and development activities by providing essential data for characterization,

quality control, and further investigation of this molecule. This document includes experimental

mass spectrometry data, predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data, detailed experimental protocols, and a visual representation of the general

spectroscopic analysis workflow.

Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for 5-Bromo-8-
methylquinoline.

Mass Spectrometry (MS)
The mass spectrum of 5-Bromo-8-methylquinoline was obtained via Electrospray Ionization

(ESI). The data reveals the characteristic isotopic pattern of a monobrominated compound.
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Ion
Mass-to-Charge Ratio
(m/z)

Relative Abundance

[M+H]⁺ 222 ~100%

[M+H]⁺ (Isotope Peak) 224 ~98%

Table 1: Experimental Mass Spectrometry Data for 5-Bromo-8-methylquinoline.

Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Disclaimer: The following ¹H NMR data is predicted based on computational models and has

not been experimentally verified. Actual experimental values may vary.

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H-2 8.85
Doublet of Doublets

(dd)
4.2, 1.7

H-3 7.55
Doublet of Doublets

(dd)
8.4, 4.2

H-4 8.30
Doublet of Doublets

(dd)
8.4, 1.7

H-6 7.80 Doublet (d) 7.8

H-7 7.45 Doublet (d) 7.8

-CH₃ 2.75 Singlet (s) -

Table 2: Predicted ¹H NMR Data for 5-Bromo-8-methylquinoline (in CDCl₃).

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
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Disclaimer: The following ¹³C NMR data is predicted based on computational models and has

not been experimentally verified. Actual experimental values may vary.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 150.5

C-3 121.8

C-4 135.0

C-4a 128.5

C-5 118.0

C-6 132.0

C-7 127.0

C-8 145.0

C-8a 147.5

-CH₃ 18.0

Table 3: Predicted ¹³C NMR Data for 5-Bromo-8-methylquinoline (in CDCl₃).

Predicted Infrared (IR) Spectroscopy
Disclaimer: The following IR data is based on characteristic vibrational frequencies for similar

chemical structures and has not been experimentally verified for this specific compound.
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Bond Vibration

Aromatic C-H 3100 - 3000 Stretch

Methyl C-H 2980 - 2870 Stretch

Aromatic C=C 1600 - 1450 Stretch

C-N 1350 - 1250 Stretch

C-Br 650 - 550 Stretch

Aromatic C-H Bending (out-of-

plane)
900 - 675 Bend

Table 4: Predicted Characteristic IR Absorption Frequencies for 5-Bromo-8-methylquinoline.

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data

presented above. These represent standard methodologies and may require optimization for

specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

5-Bromo-8-methylquinoline sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

NMR tube (5 mm)

Pipette

Vortex mixer
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Procedure:

Sample Preparation:

Accurately weigh the 5-Bromo-8-methylquinoline sample and dissolve it in

approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

Transfer the solution to an NMR tube using a pipette.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity, optimizing the peak shape of the solvent

signal.

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

Data Acquisition (¹H NMR):

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

Use a standard single-pulse experiment.

Set the number of scans (typically 8-16 for a sample of this concentration).

Set the relaxation delay (e.g., 1-2 seconds).

Acquire the Free Induction Decay (FID).

Data Acquisition (¹³C NMR):

Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

Use a proton-decoupled pulse sequence.
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Set the number of scans (this will be significantly higher than for ¹H NMR, depending on

the sample concentration, and may range from hundreds to thousands of scans).

Set the relaxation delay (e.g., 2-5 seconds).

Acquire the FID.

Data Processing:

Apply a Fourier transform to the FID to obtain the spectrum.

Phase the spectrum to ensure all peaks are in the positive phase.

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,

CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Perform baseline correction.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials:

5-Bromo-8-methylquinoline sample (1-2 mg)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Background Spectrum:
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Ensure the ATR crystal is clean and free of any residue. Clean with a lint-free wipe and a

suitable solvent if necessary.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small amount of the solid 5-Bromo-8-methylquinoline sample onto the center of

the ATR crystal using a clean spatula.

Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good

contact with the crystal.

Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans

at a resolution of 4 cm⁻¹.

Data Processing and Cleaning:

The software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Perform baseline correction and peak picking as needed.

After analysis, raise the press arm and carefully clean the sample from the ATR crystal

using a lint-free wipe and an appropriate solvent.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition.

Materials:

5-Bromo-8-methylquinoline sample (~1 mg)

HPLC-grade solvent (e.g., methanol or acetonitrile)

Vial
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Micropipette

Mass spectrometer with an ESI source

Procedure:

Sample Preparation:

Prepare a stock solution of the sample by dissolving approximately 1 mg in 1 mL of the

chosen solvent.

From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) suitable for direct

infusion or LC-MS analysis.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibrant solution to ensure mass

accuracy.

Set the ESI source parameters, including capillary voltage, nebulizer gas pressure, and

drying gas flow rate and temperature. These parameters may require optimization.

Set the mass analyzer to scan a relevant m/z range (e.g., 100-500).

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion using a syringe pump

or through an LC system.

Acquire the mass spectrum in positive ion mode.

Data Analysis:

Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺).

Examine the isotopic pattern to confirm the presence of one bromine atom (characteristic

~1:1 ratio of peaks separated by 2 m/z units).
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Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound like 5-Bromo-8-methylquinoline.
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Caption: General workflow for spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Profile of 5-Bromo-8-methylquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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methylquinoline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1275203?utm_src=pdf-body
https://www.benchchem.com/product/b1275203?utm_src=pdf-body-img
https://www.benchchem.com/product/b1275203#spectroscopic-data-of-5-bromo-8-methylquinoline-nmr-ir-ms
https://www.benchchem.com/product/b1275203#spectroscopic-data-of-5-bromo-8-methylquinoline-nmr-ir-ms
https://www.benchchem.com/product/b1275203#spectroscopic-data-of-5-bromo-8-methylquinoline-nmr-ir-ms
https://www.benchchem.com/product/b1275203#spectroscopic-data-of-5-bromo-8-methylquinoline-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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